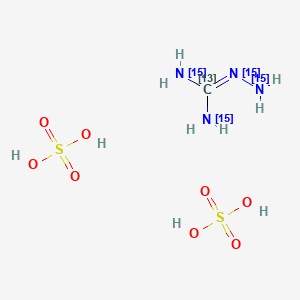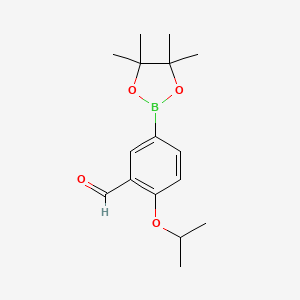
Methanetricarbonitrile
説明
準備方法
Synthetic Routes and Reaction Conditions: Methanetricarbonitrile can be synthesized through several methods. One common approach involves the reaction of chloroform with sodium cyanide in the presence of a strong base such as sodium hydroxide. The reaction proceeds as follows: [ \text{CHCl}_3 + 3 \text{NaCN} \rightarrow \text{C(CN)}_3 + 3 \text{NaCl} ]
Industrial Production Methods: In industrial settings, this compound is typically produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalysts and controlled reaction environments helps in achieving efficient production.
化学反応の分析
Types of Reactions: Methanetricarbonitrile undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tricyanomethane oxide.
Reduction: Reduction of this compound can yield tricyanomethane.
Substitution: The cyano groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Tricyanomethane oxide.
Reduction: Tricyanomethane.
Substitution: Various substituted tricyanomethane derivatives depending on the nucleophile used.
科学的研究の応用
Methanetricarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound derivatives in drug development.
Industry: It is used in the production of high-performance materials, including supercapacitors and advanced composites.
作用機序
The mechanism of action of methanetricarbonitrile involves its interaction with various molecular targets. The cyano groups in this compound can form strong interactions with metal ions and other electrophilic species. This property makes it useful in catalysis and coordination chemistry. Additionally, its ability to undergo nucleophilic substitution reactions allows it to modify biological molecules, potentially leading to therapeutic effects.
類似化合物との比較
Methanetricarbonitrile can be compared with other similar compounds such as:
Malononitrile (C₃H₂N₂): Unlike this compound, malononitrile has two cyano groups attached to a central carbon atom. It is less reactive and has different applications.
Cyanogen (C₂N₂): Cyanogen consists of two cyano groups linked together. It is a simpler molecule and is used in different industrial processes.
Tetracyanoethylene (C₆N₄): This compound has four cyano groups attached to an ethylene backbone. It is more reactive and is used in the synthesis of advanced materials.
This compound is unique due to its three cyano groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
特性
IUPAC Name |
methanetricarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HN3/c5-1-4(2-6)3-7/h4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWIMJHBCIGYFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH(CN)3, C4HN3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Record name | cyanoform | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cyanoform | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20411917 | |
| Record name | Methanetricarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20411917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.07 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
454-50-2 | |
| Record name | Tricyanomethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=454-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanetricarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20411917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,3,4,5,6,6-Hexamethylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14754196.png)
![Benzoic acid, 4-chloro-2-[(3-methoxyphenyl)amino]-](/img/structure/B14754204.png)
![[1,2]oxazolo[4,5-g][1,2]benzoxazole](/img/structure/B14754211.png)
![(1S,4S,5S,6R,9R,10R,13R)-10-hydroxy-14-(hydroxymethyl)-5,9-dimethyl-6-[(E)-3-phenylprop-2-enoyl]oxytetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid](/img/structure/B14754213.png)






![4-[[5-[2-[(4-Fluorophenyl)methylcarbamoyl]-6-methylpyrimidin-4-yl]tetrazol-2-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B14754260.png)

